molecular formula C24H22FN3O4 B10915487 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915487
M. Wt: 435.4 g/mol
InChI Key: XXSXELUFJQSWHD-UHFFFAOYSA-N
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Description

N~4~-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and hydroxylamine under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~4~-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism by which N4-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.

    Mescaline: A naturally occurring compound with a similar phenethylamine structure but with an additional methoxy group.

Uniqueness

N~4~-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogues

Properties

Molecular Formula

C24H22FN3O4

Molecular Weight

435.4 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22FN3O4/c1-13-11-18(21-22(28-32-24(21)26-13)15-5-8-17(25)9-6-15)23(29)27-14(2)16-7-10-19(30-3)20(12-16)31-4/h5-12,14H,1-4H3,(H,27,29)

InChI Key

XXSXELUFJQSWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC(C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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